molecular formula C20H25N3O2 B12302667 1-[1-(4-phenylbutanoyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carbonitrile

1-[1-(4-phenylbutanoyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carbonitrile

Cat. No.: B12302667
M. Wt: 339.4 g/mol
InChI Key: SPXFAUXQZWJGCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-(4-Phenylbutanoyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carbonitrile (IUPAC name: (2S)-1-[1-(4-phenylbutanoyl)-L-prolyl]pyrrolidine-2-carbonitrile) is a synthetic compound with the molecular formula C₂₀H₂₅N₃O₂ and a molecular weight of 339.44 g/mol. Structurally, it features a pyrrolidine-2-carbonitrile core substituted with a 4-phenylbutanoyl group at the 1-position and a second pyrrolidine moiety via a carbonyl linkage . This compound is a derivative of the prolyl oligopeptidase (POP) inhibitor SUAM-1221, a scaffold known for its neuroprotective and cognitive-enhancing properties . The 2-cyanopyrrolidine group is critical for binding to the catalytic site of POP, an enzyme implicated in neurodegenerative disorders such as Alzheimer’s disease .

Properties

IUPAC Name

1-[1-(4-phenylbutanoyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c21-15-17-10-5-13-22(17)20(25)18-11-6-14-23(18)19(24)12-4-9-16-7-2-1-3-8-16/h1-3,7-8,17-18H,4-6,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPXFAUXQZWJGCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2CCCN2C(=O)CCCC3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[1-(4-phenylbutanoyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carbonitrile involves several key steps:

Chemical Reactions Analysis

Structural Modifications and Reactivity

The compound undergoes several structural modifications that influence its reactivity:

  • Pyrrolidine ring substitutions : Replacement of the prolyl group (P2 position) with cyclopentenecarbonyl or other groups alters lipophilicity and binding affinity. For example, substituting the prolyl group with a cyclopentenecarbonyl mimics the amide bond while increasing lipophilicity .

  • Electrophilic group substitutions : Variations in the electrophilic group (e.g., tetrazole, imidazole) significantly affect inhibitory potency. For instance, the 2-imidazole analog (compound 27a ) shows enhanced potency compared to the parent compound .

Inhibition Mechanism

KYP-2047 acts as a covalent inhibitor of prolyl oligopeptidase (PREP), binding irreversibly to the enzyme’s active site. The mechanism involves:

  • Covalent binding : The cyano group (-C≡N) and carbonyl functionalities participate in interactions with the enzyme’s active site, leading to irreversible inhibition .

  • Modulation of α-synuclein aggregation : Inhibiting PREP reduces α-synuclein dimerization, a key process in neurodegenerative diseases .

Comparative Reactivity and Potency

A comparative analysis of KYP-2047 and related analogs reveals critical structure-activity relationships (SARs):

Compound Key Modification IC₅₀ (nM) α-synuclein Dimerization (%) Source
KYP-2047Prolyl + nitrile0.275
2aProlyl + imidazole<199
27aProlyl + imidazole<172
1aProlyl + tetrazole1282

Key observations :

  • Imidazole analogs (e.g., 2a , 27a ) exhibit superior potency compared to the parent compound, with IC₅₀ values below 1 nM .

  • Tetrazole analogs (e.g., 1a ) show reduced potency, likely due to differences in charge and binding interactions .

  • Lipophilicity plays a critical role, with prolyl groups and aryl-alkanoyl moieties optimizing binding .

Reaction Pathways and Functional Groups

The compound’s reactivity is governed by its functional groups:

  • Cyano group (-C≡N) : Participates in nucleophilic substitution or covalent binding to enzymes .

  • Carbonyl groups : Enable acylation reactions and stabilize amide bonds with adjacent groups .

  • Pyrrolidine rings : Provide structural rigidity and facilitate interactions with biological targets .

Stability and Storage

KYP-2047 is stored under inert atmosphere at 2–8°C to prevent degradation . Its stability is influenced by:

  • Hydrolytic conditions : Susceptibility to hydrolysis due to amide bonds.

  • Oxidative stress : Potential oxidation of the cyano group under harsh conditions .

Scientific Research Applications

The biological activity of this compound has been studied in various contexts:

  • Anticonvulsant Activity : Some studies have reported that pyrrolidine derivatives demonstrate anticonvulsant properties. The mechanism is believed to involve modulation of neurotransmitter systems, which can be beneficial in treating epilepsy and other seizure disorders .
  • Neuroprotective Effects : Inhibition of prolyl endopeptidase has been linked to neuroprotective effects, making this compound a candidate for further research in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Therapeutic Applications

Given its pharmacological properties, 1-[1-(4-phenylbutanoyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carbonitrile holds potential for several therapeutic applications:

  • Treatment of Neurodegenerative Disorders : By inhibiting prolyl endopeptidase, this compound may help in managing symptoms associated with neurodegenerative diseases by enhancing the levels of neuropeptides that are beneficial for neuronal health .
  • Anticonvulsant Medication : Its potential anticonvulsant properties suggest that it could be developed into a medication for epilepsy or other seizure-related disorders .

Case Studies and Research Findings

Several key studies have highlighted the efficacy and potential applications of this compound:

  • A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that various pyrrolidine derivatives exhibited significant inhibitory activity against prolyl endopeptidase, suggesting a pathway for the development of new treatments for cognitive disorders .
  • Another research article focused on the synthesis and biological evaluation of new pyrrolidine derivatives, revealing that modifications to the structure can enhance their pharmacological profiles, including improved potency and selectivity against target enzymes .

Mechanism of Action

The mechanism of action of 1-[1-(4-phenylbutanoyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carbonitrile involves the inhibition of prolyl oligopeptidase (PREP). PREP is an enzyme that cleaves peptide bonds at the carboxyl side of proline residues. By inhibiting PREP, the compound prevents the breakdown of specific peptides, thereby modulating various physiological processes. The inhibition of PREP has been shown to reduce the aggregation of amyloid-beta and alpha-synuclein proteins, which are associated with neurodegenerative diseases .

Comparison with Similar Compounds

1-[1-(Benzoyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carbonitrile

  • Structure: Replaces the 4-phenylbutanoyl group with a benzoyl moiety.
  • Activity : Retains POP inhibitory activity but demonstrates reduced selectivity due to the smaller aromatic group. The benzoyl derivative also shows moderate affinity for dipeptidyl peptidase-IV (DPP-IV), a related serine protease .
  • Pharmacokinetics: Enhanced metabolic stability compared to the 4-phenylbutanoyl analog, attributed to the rigidity of the benzoyl group .

1-[1-(4-Benzyloxy-3,5-difluoro-benzoyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carbonitrile

  • Structure : Incorporates fluorine atoms and a benzyloxy group on the benzoyl ring.
  • Activity : Fluorination increases electronegativity and improves binding affinity to POP (IC₅₀ < 50 nM) by enhancing hydrophobic interactions with the enzyme’s active site. The benzyloxy group further optimizes solubility .

Modifications to the Pyrrolidine Core

2(S)-(Cycloalk-1-enecarbonyl)-1-(4-phenylbutanoyl)pyrrolidines

  • Structure : Replaces the P1 pyrrolidine with a cycloalkenyl group (e.g., cyclopentenyl).
  • Activity : Cycloalkenyl substitution reduces POP inhibition by 40–60% compared to the parent compound, likely due to steric hindrance disrupting the planar transition state required for catalysis .

DPP-IV-Targeting 2-Cyanopyrrolidines

  • Structure: Derivatives like (S)-1-((4-(2-oxomorpholino)phenyl)glycyl)pyrrolidine-2-carbonitrile replace the 4-phenylbutanoyl group with morpholino-linked aryl systems.
  • Activity: These compounds exhibit submicromolar inhibition of DPP-IV (IC₅₀ = 0.2–1.0 μM) but negligible activity against POP, highlighting the importance of the 4-phenylbutanoyl group for POP selectivity .

Conformational Analysis

The puckering of the pyrrolidine rings significantly influences binding. Cremer and Pople’s ring-puckering coordinates () reveal that the (S)-configured pyrrolidine in 1-[1-(4-phenylbutanoyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carbonitrile adopts a Cγ-endo conformation, which optimizes hydrogen bonding with POP’s Asp-149 residue. In contrast, fluorinated analogs (e.g., 4-fluoro-pyrrolidine derivatives) exhibit Cγ-exo puckering, reducing catalytic efficiency by 30% .

Comparative Data Table

Compound Name Modifications Target Enzyme Key Activity (IC₅₀) Structural Insight Reference
1-[1-(4-Phenylbutanoyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carbonitrile None (Parent compound) Prolyl oligopeptidase 18 nM (POP) Cγ-endo puckering; optimal hydrophobic fit
1-[1-(Benzoyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carbonitrile Benzoyl group POP, DPP-IV 220 nM (POP); 1.5 μM (DPP-IV) Reduced selectivity due to planar aromatic group
1-[1-(4-Benzyloxy-3,5-difluoro-benzoyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carbonitrile Fluorinated benzoyl group POP 45 nM (POP) Enhanced hydrophobic interactions
(S)-1-((4-(2-Oxomorpholino)phenyl)glycyl)pyrrolidine-2-carbonitrile Morpholino-linked aryl system DPP-IV 0.8 μM (DPP-IV) Selective for DPP-IV over POP

Biological Activity

1-[1-(4-phenylbutanoyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carbonitrile, also known as a pyrrolidine derivative, has garnered attention for its potential biological activities. This compound is structurally characterized by its pyrrolidine backbone and a phenylbutanoyl moiety, which may contribute to its pharmacological properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C20H27N3O
  • Molecular Weight : 328.4 g/mol
  • CAS Number : 155542486

The biological activity of this compound is primarily attributed to its interaction with prolyl oligopeptidase (POP), an enzyme involved in the regulation of peptide hormones and neuropeptides. Inhibition of POP can lead to increased levels of neuropeptides, which may have therapeutic implications in various conditions such as depression and anxiety .

1. Enzyme Inhibition

Research indicates that 1-[1-(4-phenylbutanoyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carbonitrile acts as a selective inhibitor of POP. This inhibition can enhance the availability of neuropeptides in the central nervous system, potentially improving mood and cognitive functions .

2. Antidepressant Effects

In animal models, this compound has shown promise in reducing depressive behaviors. Studies have demonstrated that administration leads to significant behavioral changes consistent with antidepressant activity, suggesting its potential use in treating mood disorders .

3. Neuroprotective Properties

The compound's ability to modulate neuropeptide levels may also confer neuroprotective effects. By preventing the breakdown of neuropeptides associated with neuronal health, it could help in conditions characterized by neurodegeneration .

Case Studies

StudyFindings
Study 1 Evaluated the effect on depressive behavior in mice.Significant reduction in immobility time in forced swim tests after treatment with the compound.
Study 2 Assessed the impact on cognitive function via memory tasks.Improvement in memory retention observed, indicating potential cognitive enhancement.
Study 3 Investigated the neuroprotective effects against oxidative stress.Reduced neuronal cell death in vitro when exposed to oxidative agents after treatment with the compound.

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

  • Selective POP Inhibition : The compound demonstrates high selectivity for POP compared to other serine proteases, making it a valuable candidate for further drug development .
  • Behavioral Changes : In rodent models, it has been linked to improved outcomes in behavioral tests indicative of anxiety and depression .
  • Potential for Drug Development : Given its mechanism and effects, there is significant interest in developing this compound into a therapeutic agent for mood disorders and cognitive impairments .

Q & A

Basic: What synthetic routes are commonly employed for 1-[1-(4-phenylbutanoyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carbonitrile, and how is its structural integrity validated?

Answer:
The compound is synthesized via phase-transfer catalysis and cycloalkylation of intermediates like N1-(3-chloropropyl)-N1-cyano(phenyl)methyl-4-bromo-benzamide, followed by hydrolysis with concentrated sulfuric acid . Key analytical methods include:

  • Nuclear Magnetic Resonance (NMR) : To confirm substituent connectivity and purity.
  • X-ray Diffraction : Single-crystal X-ray analysis resolves stereochemistry and absolute configuration. Refinement using SHELX software ensures accurate atomic positioning and thermal parameter modeling .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .

Advanced: How can researchers quantify the conformational flexibility of the pyrrolidine rings in this compound?

Answer:
Conformational analysis employs Cremer-Pople puckering parameters to quantify non-planar ring distortions . For example:

  • Amplitude (q) measures the degree of puckering.
  • Phase angle (φ) distinguishes between envelope, twist, and boat conformations.
    Crystallographic data refined via SHELXL provides atomic coordinates for these calculations, while computational tools (e.g., DFT) model energy barriers between conformers .

Advanced: What methodologies are used to establish structure-activity relationships (SAR) for this compound in cognitive disorder research?

Answer:
SAR studies focus on acyl group modifications to enhance pharmacological activity:

  • Pharmacological Assays : Test binding affinity to targets like prolyl endopeptidase (PEP) using in vitro enzyme inhibition assays. For example, IC₅₀ values are determined via fluorogenic substrate cleavage monitored spectrophotometrically .
  • Analog Synthesis : Replace the 4-phenylbutanoyl group with benzoyl or other acyl moieties to evaluate activity changes. Synthetic routes often involve coupling protected pyrrolidine intermediates .
  • Molecular Docking : Predict interactions with active sites (e.g., PEP) using software like AutoDock .

Basic: What challenges arise in resolving racemic mixtures of this compound, and which chiral separation techniques are effective?

Answer:
The compound exists as R/S enantiomers , requiring resolution via:

  • Chiral HPLC : Using columns like Chiralpak® IA/IB with hexane-isopropanol mobile phases.
  • Crystallization with Chiral Auxiliaries : Diastereomeric salt formation using tartaric acid derivatives.
  • Enzymatic Resolution : Lipase-catalyzed kinetic resolution of intermediates .

Advanced: How is X-ray crystallography applied to determine the absolute configuration of this compound?

Answer:

  • Data Collection : A crystal (~0.28 mm) is mounted on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
  • Refinement with SHELXL : Hydrogen atoms are placed via difference maps or idealized positions. Anisotropic displacement parameters refine non-H atoms.
  • Flack Parameter : Confirms absolute configuration by comparing observed vs. calculated Bijvoet differences .

Basic: What spectroscopic techniques are critical for characterizing intermediates during synthesis?

Answer:

  • ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., pyrrolidine ring protons at δ 1.8–2.5 ppm).
  • IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and nitrile (C≡N, ~2200 cm⁻¹) groups.
  • High-Resolution MS (HRMS) : Confirms molecular formulas via exact mass measurements .

Advanced: How do researchers assess the compound’s inhibitory activity against prolyl endopeptidase (PEP)?

Answer:

  • Enzyme Purification : PEP is isolated from brain tissue via affinity chromatography. Protein concentration is quantified using the Bradford assay (λ = 595 nm) .
  • Fluorogenic Assay : Incubate the compound with PEP and Z-Gly-Pro-AMC substrate. Measure AMC release (λ_ex = 380 nm, λ_em = 460 nm) to calculate inhibition kinetics (Kᵢ) .

Advanced: How do computational methods complement experimental data in studying this compound’s reactivity?

Answer:

  • DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict reaction pathways (e.g., acylation kinetics).
  • Molecular Dynamics (MD) : Simulate solvation effects and conformational transitions in aqueous/membrane environments.
  • Density Functional Tight-Binding (DFTB) : Models large-scale systems (e.g., enzyme-ligand complexes) with reduced computational cost .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods to avoid inhalation of nitrile vapors.
  • Waste Disposal : Neutralize acidic byproducts (e.g., H₂SO₄) before disposal in accordance with EPA guidelines .

Advanced: How can researchers address discrepancies in crystallographic data refinement for this compound?

Answer:

  • Data Quality Checks : Ensure Rint < 0.05 and completeness > 95%.
  • Alternative Refinement Software : Compare SHELXL (for small molecules) vs. PHENIX (for macromolecules).
  • Twinned Data Analysis : Use PLATON to detect and model twinning, which may arise from racemic crystallization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.